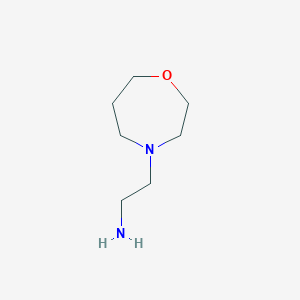

2-(1,4-Oxazepan-4-yl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1,4-oxazepan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIPJNZTHGXISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878155-50-1 | |

| Record name | 2-(1,4-oxazepan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2-(1,4-Oxazepan-4-yl)ethan-1-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. researchgate.netarxiv.org For this compound, two primary disconnection strategies are evident.

The first and most intuitive disconnection occurs at the C-N bond linking the ethanamine side chain to the 1,4-oxazepane (B1358080) ring. This leads to two key synthons: the 1,4-oxazepane cation and a 2-aminoethyl anion, or more practically, 1,4-oxazepane itself and a 2-carbon electrophile bearing an amino or a masked amino group (e.g., 2-haloethanamine or ethylene (B1197577) oxide followed by amination). This approach suggests a convergent synthesis where the heterocyclic core is prepared separately before the side chain is attached.

A second set of disconnections can be made within the 1,4-oxazepane ring itself. Breaking the C-N and C-O bonds of the seven-membered ring reveals acyclic precursors. For instance, a disconnection at the N4-C5 and C2-O1 bonds points towards a linear precursor containing an amino alcohol and a suitable dielectrophile. This strategy is foundational for ring-closing approaches. These disconnections guide the synthetic chemist in choosing from various methodologies to construct the target molecule. youtube.comarxiv.org

Figure 1: Retrosynthetic Analysis of this compound

Approaches to the Formation of the 1,4-Oxazepane Ring System

The synthesis of the seven-membered 1,4-oxazepane core is a significant challenge in heterocyclic chemistry. echemcom.com Several methods have been developed, broadly categorized into cycloaddition reactions and ring-closing strategies.

Cycloaddition Reactions for Seven-Membered Heterocycle Synthesis

Cycloaddition reactions offer a powerful tool for constructing cyclic systems in a single step. For seven-membered rings like oxazepanes, [3+4] and [2+4] cycloadditions are particularly relevant.

[3+4] Cycloadditions: These reactions involve the combination of a three-atom component and a four-atom component. The synthesis of seven-membered cycles can be achieved through the reaction of rhodium-enolcarbenes with dienes. nih.gov This method involves a tandem cyclopropanation/Cope rearrangement sequence to deliver chiral 1,4-cycloheptadiene (B11937353) derivatives, which can be further modified to saturated heterocycles. nih.gov

[2+4] Cycloadditions (Diels-Alder Type): While classic Diels-Alder reactions form six-membered rings, variations can be used to build larger systems. For instance, the reaction of imines with specific anhydrides can lead to the formation of a dipolar intermediate that undergoes cyclization to form a seven-membered heterocyclic ring. tsijournals.com The reaction of 2-aminophenols with alkynones has also been shown to produce benzo[b] nih.govresearchgate.netoxazepine derivatives through a 7-endo-dig cyclization, highlighting a pathway to related structures. rsc.org

The choice of reactants is critical, with factors like electron-donating or withdrawing groups influencing the reaction's feasibility and yield. academie-sciences.fr

Ring-Closing Strategies Involving Nitrogen and Oxygen Heteroatoms

Intramolecular cyclization is a common and effective method for forming heterocyclic rings, including the 1,4-oxazepane system. These strategies typically involve preparing a linear precursor containing all the necessary atoms and then inducing ring closure.

Ring-Closing Metathesis (RCM): RCM has become a premier method for synthesizing unsaturated rings of various sizes, including 5- to 7-membered rings. wikipedia.org The reaction utilizes a diene precursor and a metal catalyst (typically ruthenium-based) to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org For 1,4-oxazepanes, a precursor containing an N-allyl group and an O-allyl group can be cyclized. The resulting unsaturated ring can then be hydrogenated to yield the saturated 1,4-oxazepane scaffold. The efficiency of RCM can be influenced by the catalyst generation, solvent, and reaction temperature. nih.govdrughunter.com

Table 1: Common Catalysts in Ring-Closing Metathesis (RCM)

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good functional group tolerance, but sensitive to air and moisture. organic-chemistry.org |

| Hoveyda-Grubbs' Catalyst | Second | Increased stability and activity, allows for slower catalyst initiation. nih.gov |

| Zhan Catalysts | Second | High efficiency, often recyclable, which can reduce costs. drughunter.com |

Other Intramolecular Cyclizations: An expedient synthesis of chiral polysubstituted oxazepanes has been reported via a regio- and stereoselective 7-endo haloetherification cyclization. nih.gov Another approach involves the expansion of a morpholine (B109124) ring. For example, reaction of a 3-chloromethylmorpholine derivative can lead to a 1,4-oxazepane through neighboring group participation and the formation of an aziridinium (B1262131) cation intermediate. rsc.org The cyclization of specifically designed amino acid precursors has also been explored for creating 1,4-oxazepane-2,5-diones, though this requires careful management of rotational restrictions and protecting groups. nih.gov

Introduction and Functionalization of the Ethan-1-amine Side Chain

Once the 1,4-oxazepane ring is formed, the ethan-1-amine side chain can be introduced. This typically involves alkylation or reductive amination, often requiring the use of protecting groups to ensure selectivity.

Amination Reactions and Reductive Amination Pathways

Reductive amination is a highly effective method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a plausible route involves the reductive amination of 2-(1,4-oxazepan-4-yl)acetaldehyde with ammonia (B1221849). Alternatively, and perhaps more practically, 1,4-oxazepane can be reacted with a two-carbon aldehyde, such as glyoxal (B1671930) or a protected equivalent, followed by amination. A more direct route starts from the corresponding alcohol, 2-(1,4-oxazepan-4-yl)ethan-1-ol (B2832875), which can be synthesized by reacting 1,4-oxazepane with ethylene oxide. uni.lusigmaaldrich.com The alcohol can then be converted to the amine via a mesylate or tosylate intermediate followed by substitution with an amine source (e.g., ammonia or an azide (B81097) followed by reduction).

The choice of reducing agent is crucial for the success of reductive amination. Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.comjove.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics & Conditions |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; effective under weakly acidic conditions. masterorganicchemistry.comjove.com Can be toxic due to cyanide. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | General, mild, and selective reagent. Less toxic than NaBH₃CN. Often used in solvents like DCE or THF. organic-chemistry.org |

| α-Picoline-Borane | Efficient reducing agent that can be used in methanol (B129727), water, or even neat conditions. organic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Generally too reactive, reducing the aldehyde/ketone before imine formation. Can be used in a stepwise procedure. masterorganicchemistry.comorganic-chemistry.org |

Optimization of Reaction Conditions for Yield and Purity (e.g., solvent effects, temperature, catalysts)

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions. For the synthesis of this compound, two key steps where optimization is paramount are direct N-alkylation and catalytic reductive amination.

N-Alkylation: This involves the reaction of the 1,4-oxazepane secondary amine with an electrophile such as a protected 2-bromo- or 2-chloroethylamine. The efficiency of this S_N2 reaction is highly dependent on several factors. Initial screening has shown that combinations like sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) are effective for the N-alkylation of similar heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

Table 1: Optimization Parameters for N-Alkylation of 1,4-Oxazepane

| Parameter | Options | Potential Impact on Yield and Purity |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃, Et₃N | Stronger, non-nucleophilic bases like NaH can fully deprotonate the amine for a faster reaction. Weaker bases may lead to slower reactions or require higher temperatures. |

| Solvent | THF, DMF, Acetonitrile (B52724), Toluene | Polar aprotic solvents like THF and DMF are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile. beilstein-journals.org |

| Temperature | Room Temp. to Reflux | Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition, requiring careful optimization. |

| Leaving Group (on electrophile) | -I, -Br, -OTs | The choice of leaving group affects the electrophilicity of the alkylating agent. Iodides and tosylates are typically more reactive than bromides or chlorides. |

Catalytic Reductive Amination: This is a powerful alternative that often provides higher yields and cleaner products. The reaction can be optimized by screening various catalysts, reducing agents, and solvents. Heterogeneous catalysts are particularly attractive as they simplify product purification. semanticscholar.org

Table 2: Optimization Parameters for Catalytic Reductive Amination

| Parameter | Options | Potential Impact on Yield and Purity |

|---|---|---|

| Catalyst | Pd/C, Rh/C, Ni, CoCl₂ | The choice of metal catalyst can significantly influence reaction efficiency and selectivity. semanticscholar.orgorganic-chemistry.org For example, palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrogenating imine intermediates. semanticscholar.org |

| Reducing Agent | H₂ gas, Phenylsilane, NaBH₃CN | Molecular hydrogen is a clean and atom-economical choice. semanticscholar.org Silanes can also be effective reductants in the presence of a suitable catalyst. rsc.org NaBH₃CN is ideal for one-pot procedures. youtube.com |

| Solvent | Methanol, Ethanol, Toluene | Protic solvents like methanol can facilitate the formation of the imine intermediate. semanticscholar.org The choice can also affect catalyst activity and substrate solubility. |

| pH / Additives | Slightly acidic (e.g., pH ~5) | Mildly acidic conditions are often required to catalyze the formation of the imine/iminium ion without deactivating the amine nucleophile. youtube.com |

Sustainable Synthesis Practices and Green Chemistry Principles in Compound Preparation

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.netresearchgate.net This involves a holistic approach considering catalysts, solvents, atom economy, and reaction pathways. frontiersin.orgacs.org

A cornerstone of green synthesis is the use of catalysis . Heterogeneous catalysts, such as metals supported on carbon or metal oxides, are preferred because they can be easily separated from the reaction mixture by filtration and potentially reused, minimizing waste. dntb.gov.uajsynthchem.com The use of catalytic amounts of a reagent is inherently superior to stoichiometric reagents.

Maximizing atom economy is another key principle, which aims to incorporate the maximum number of atoms from the reactants into the final product. acs.org One-pot and multicomponent reactions (MCRs) are exemplary in this regard, as they minimize the number of synthetic steps and purification stages, reducing solvent and material consumption. nih.govtubitak.gov.tr

The choice of solvents is critical. Whenever possible, hazardous organic solvents should be replaced with more benign alternatives like water or ethanol. researchgate.netresearchgate.net In some cases, reactions can be run under solvent-free conditions, further reducing environmental impact. researchgate.net

Finally, selecting greener reaction pathways is essential. For instance, the catalytic amination of the corresponding alcohol, 2-(1,4-oxazepan-4-yl)ethan-1-ol, to produce the target amine is an excellent green alternative. magtech.com.cn This reaction uses readily available starting materials and generates water as the sole byproduct, representing a highly efficient and sustainable method for N-alkyl amine synthesis. magtech.com.cnresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-(1,4-Oxazepan-4-yl)ethan-1-amine in solution. A combination of one-dimensional and two-dimensional techniques would be employed to assign all proton and carbon signals and to probe the compound's conformational dynamics.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the 1,4-oxazepane (B1358080) ring. Protons on carbons adjacent to heteroatoms (oxygen and nitrogen) will be deshielded and appear at a lower field (higher ppm). openstax.orglibretexts.orglibretexts.org The primary amine (-NH₂) protons typically appear as a broad signal whose chemical shift can vary, and this signal would disappear upon adding D₂O to the sample. openstax.orgdocbrown.info The protons on the ethyl bridge would likely appear as two triplets, assuming coupling to each other. The ten protons on the seven-membered oxazepane ring would present more complex, overlapping multiplets due to their varied chemical environments and couplings. rsc.org

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a total of seven distinct signals, corresponding to the seven unique carbon environments in the molecule. Similar to ¹H NMR, carbons bonded to the electronegative nitrogen and oxygen atoms are expected to be shifted downfield. openstax.orglibretexts.org The chemical shifts for carbons in cyclic ethers typically fall in the 50-80 ppm range, while those adjacent to an amine nitrogen are found in the 10-65 ppm region. libretexts.orglibretexts.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information. It would be expected to show two signals corresponding to the two different nitrogen atoms: the primary amine and the tertiary amine within the ring. The chemical shifts would confirm the different electronic environments of the two nitrogen atoms. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |

| 1 | ~2.80 | ~38-45 | Triplet (t) |

| 2 | ~2.65 | ~55-60 | Triplet (t) |

| 3, 7 | ~2.70-2.90 | ~55-60 | Multiplet (m) |

| 5, 6 | ~1.70-1.90 | ~25-35 | Multiplet (m) |

| 8, 9 | ~3.60-3.80 | ~65-75 | Multiplet (m) |

| -NH₂ | Variable (e.g., 1.0-3.0) | - | Broad Singlet (br s) |

Note: These are estimated values based on analogous structures. Actual experimental values may vary. The numbering scheme is provided in the compound table at the end of the article.

Two-Dimensional (2D) NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign the complex signals, especially within the oxazepane ring, 2D NMR experiments are essential. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the two methylene (B1212753) groups of the ethyl chain (H-1 and H-2) and couplings between adjacent protons within the oxazepane ring (e.g., H-3 with H-5, H-6 with H-7, etc.). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It would be used to definitively assign the ¹³C signals based on the more easily interpretable ¹H spectrum. nih.gov For example, the triplet at ~2.80 ppm would show a cross-peak to the carbon signal at ~38-45 ppm, assigning it as C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For the flexible 1,4-oxazepane ring, NOESY data would be critical in determining the preferred conformation (e.g., chair or boat) by identifying through-space proximities between specific ring protons. rsc.org

Variable-Temperature NMR Studies for Dynamic Processes (e.g., ring inversion)

Seven-membered rings like 1,4-oxazepane are known to be conformationally flexible and can undergo dynamic processes such as ring inversion. britannica.com At room temperature, this inversion may be fast on the NMR timescale, resulting in averaged, and sometimes broad, signals for the ring protons. By lowering the temperature, this inversion process can be slowed. A variable-temperature (VT) NMR study would likely show significant changes in the spectrum: signals for the ring protons would broaden and then decoalesce into separate, sharper signals for each distinct proton in the "frozen" conformation at low temperatures. nih.gov Analyzing these changes allows for the calculation of the energy barrier to ring inversion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Both Infrared (IR) and Raman spectroscopy can confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the primary amine and the ether linkage. wikieducator.org

N-H Stretching: As a primary amine, the compound should exhibit two characteristic, sharp-to-medium intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. openstax.orgorgchemboulder.com

N-H Bending: A bending (scissoring) vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also appear around 910-665 cm⁻¹. wikieducator.orgorgchemboulder.com

C-O Stretching: A strong, characteristic C-O-C asymmetric stretching band for the aliphatic ether group is expected in the 1150-1070 cm⁻¹ region. libretexts.orgspectroscopyonline.com

C-N Stretching: The aliphatic C-N stretching vibrations would appear as weaker bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Standard aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-O skeletal vibrations can be strong, providing a unique molecular fingerprint. acs.orglibretexts.org The symmetric C-O-C stretch, often weak in the IR, may be more prominent in the Raman spectrum. nih.gov

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 | Strong, Broad |

| Aliphatic Ether (C-O-C) | C-O Stretch (asymmetric) | 1150 - 1070 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 | Weak to Medium |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The compound has a molecular weight of 144.22 g/mol .

With a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 145. In accordance with the nitrogen rule, the odd molecular weight corresponds to the presence of an odd number of nitrogen atoms (in this case, one). jove.comwhitman.edu

Under harder ionization conditions like Electron Impact (EI) in GC-MS, characteristic fragmentation would occur. The primary fragmentation pathways for amines and ethers involve cleavage of the bond alpha to the heteroatom (α-cleavage). openstax.orgwikipedia.org

Cleavage α to the tertiary amine nitrogen: Breakage of the C2-N bond would lead to the loss of an ethylamine radical (•CH₂CH₂NH₂) and formation of a stable oxazepane cation fragment.

Cleavage α to the primary amine nitrogen: Breakage of the C1-C2 bond is a classic amine fragmentation, which would lead to the formation of a resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak for primary amines. whitman.edu

Cleavage α to the ether oxygen: Fragmentation can also be initiated at the ether oxygen, leading to ring-opening pathways. nih.govuga.edunih.gov This would generate a series of smaller fragment ions characteristic of cyclic ethers.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Should a suitable single crystal of this compound or a salt thereof be grown, X-ray crystallography would provide the definitive solid-state structure. caltech.edusuniv.ac.in This analysis would yield precise, unambiguous data on:

Molecular Conformation: The exact conformation of the seven-membered 1,4-oxazepane ring (e.g., chair, boat, or twist-boat) in the solid state would be determined. acs.org

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity established by NMR.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other. It is highly likely that strong intermolecular hydrogen bonds would be observed, involving the primary amine's -NH₂ group acting as a hydrogen bond donor and the nitrogen and oxygen atoms acting as acceptors. These interactions govern the macroscopic properties of the crystalline solid.

Theoretical and Computational Chemistry Investigations of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(1,4-oxazepan-4-yl)ethan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the initial step in any theoretical investigation.

The first objective of a DFT study would be to determine the molecule's equilibrium geometry. This involves finding the minimum energy structure on the potential energy surface. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. The 1,4-oxazepane (B1358080) ring is known to be flexible, and DFT would elucidate its preferred conformation, which is often a twist-chair or boat-like arrangement, influenced by the substitution at the nitrogen atom.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this molecule would include N-H stretching of the primary amine, C-N stretching of the tertiary amine within the ring and the ethylamine (B1201723) side chain, and C-O-C stretching of the ether linkage.

Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (asymmetric) | 3450 | Stretching of the primary amine N-H bonds. |

| N-H Stretch (symmetric) | 3360 | Stretching of the primary amine N-H bonds. |

| C-H Stretch | 2850-3000 | Stretching of aliphatic C-H bonds. |

| C-N Stretch (ring) | 1100-1200 | Stretching of the tertiary amine C-N bonds in the oxazepane ring. |

| C-N Stretch (side chain) | 1050-1150 | Stretching of the C-N bond in the ethylamine side chain. |

| C-O-C Stretch | 1120 | Asymmetric stretching of the ether linkage in the oxazepane ring. |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would be obtained from a specific DFT calculation.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure and energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accurate energy calculations.

For this compound, high-level ab initio calculations would be employed to refine the energies of different conformers identified at the DFT level. This would provide a more accurate picture of the relative stabilities and the energy barriers for interconversion between them. Furthermore, these methods are crucial for obtaining precise values for properties like ionization potential and electron affinity, which are derived from the energies of the neutral molecule and its corresponding cation and anion.

Conformational Analysis and Potential Energy Surface Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of the seven-membered 1,4-oxazepane ring and the rotatable bonds in the ethanamine side chain mean that this compound can exist in numerous conformations. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and interactions with other molecules.

Molecular Mechanics (MM) methods, which use classical force fields (e.g., MMFF94, AMBER), are well-suited for rapidly exploring the vast conformational space of flexible molecules. A systematic conformational search would identify a multitude of low-energy structures. The most stable conformers from this search would then typically be subjected to more accurate DFT or ab initio calculations for geometry optimization and energy refinement. Studies on the analogous 1,4-diazepane ring system have shown that it can adopt various low-energy conformations, including twist-boat forms. nih.gov A similar diversity of conformations would be expected for the 1,4-oxazepane ring.

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal the dynamic interplay between different conformers, the flexibility of the ring system, and the interactions with a solvent. For this compound, an MD simulation in a solvent like water would show how the molecule's conformation adapts to the aqueous environment and how the primary amine group interacts with water molecules through hydrogen bonding.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. A likely synthetic route to this compound involves the N-alkylation of 1,4-oxazepane with a suitable 2-aminoethyl synthon, or the reaction of a precursor with ammonia (B1221849).

Table 2: Illustrative Calculated Energetics for a Hypothetical Synthetic Step

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | +15 to +25 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

Note: These values are illustrative and represent a typical range for such a nucleophilic substitution reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Chemical Attributes

QSPR models are statistical tools that correlate the chemical structure of a molecule with its properties. These models are particularly useful for predicting properties that are time-consuming or expensive to measure experimentally. For this compound, QSPR models could be developed to predict key non-biological attributes.

One of the most important properties for an amine is its basicity, quantified by the pKa value. QSPR models for pKa prediction of amines are well-established and typically use a variety of molecular descriptors, including electronic (e.g., partial charges on the nitrogen atom), topological, and quantum chemical descriptors.

Another important property is the polarity, which influences solubility and other physicochemical characteristics. The partition coefficient (logP), which describes the distribution of a compound between an organic and an aqueous phase, is a key measure of polarity. QSPR models can predict logP based on descriptors that quantify the molecule's size, shape, and hydrogen bonding capabilities.

Table 3: Examples of Descriptors for QSPR Modeling of pKa and Polarity

| Property | Relevant Descriptors |

| pKa | Partial charge on the amine nitrogen, solvent accessible surface area of the amine group, HOMO/LUMO energies. |

| Polarity (logP) | Molecular weight, number of hydrogen bond donors/acceptors, polar surface area. |

Computational Design of Novel Derivatives with Tailored Chemical Properties

The insights gained from theoretical and computational studies of this compound can be leveraged to design novel derivatives with specific, desired chemical properties. This in silico design process can significantly accelerate the discovery of new molecules with enhanced characteristics.

For example, if the goal is to create a derivative with increased polarity, modifications could be introduced to increase the number of hydrogen bond donors or acceptors. Conversely, to decrease polarity, alkyl or aryl groups could be appended. The effect of these modifications can be rapidly assessed using QSPR models or direct DFT calculations of properties like the dipole moment.

Computational methods can also be used to explore the synthesis of these novel derivatives. By modeling potential reaction pathways and calculating their energetic profiles, the feasibility of synthesizing a designed molecule can be evaluated before any laboratory work is undertaken. This approach, often referred to as computer-aided synthesis design, is becoming increasingly important in chemical research. For instance, computational studies have been used in the design of substituted tetrahydrobenzo[f] nih.govnih.govoxazepines. acs.org

Chemical Reactivity and Derivatization Studies of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality

The chemical character of 2-(1,4-oxazepan-4-yl)ethan-1-amine is largely dictated by its terminal primary amine group (-NH2). This functional group imparts strong nucleophilic properties to the molecule, making it a valuable reactant in a variety of organic transformations.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily attack electron-deficient centers. This nucleophilicity is central to its use in forming new carbon-nitrogen bonds. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-(1,4-oxazepan-4-yl)ethyl)acetamide.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to furnish a secondary amine.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds, where the amine adds to the β-carbon.

Electrophilic Reactivity: While primary amines are predominantly nucleophilic, they can be converted into electrophilic species. For example, treatment with nitrous acid (HONO) can generate a diazonium salt. However, aliphatic diazonium salts are notoriously unstable and readily decompose, making this a less controlled and less common synthetic route compared to its nucleophilic reactions.

The table below summarizes the expected nucleophilic reactions of the amine functionality.

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Reductive Amination | Cyclohexanone | Secondary Amine |

| Michael Addition | Methyl Acrylate | β-Amino Ester |

Reactions Involving the Oxazepane Ring System

The 1,4-oxazepane (B1358080) ring is a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its reactivity is generally characterized by a stable ring structure, though it can undergo specific reactions under forcing conditions.

Ring Stability and Conformation: The 1,4-oxazepane ring is a non-planar, flexible system that exists in various twist-chair and boat-chair conformations. The presence of two heteroatoms influences its geometry and stability. Unlike smaller rings such as aziridines or oxetanes, the 1,4-oxazepane ring does not suffer from significant ring strain, making it relatively resistant to spontaneous ring-opening.

Ring Opening: Ring-opening reactions are not common but could theoretically be induced. For example, cleavage of the C-O ether linkage might be possible under harsh acidic conditions or by using strong reducing agents like lithium aluminum hydride, although this would likely affect other functional groups as well. The tertiary amine within the ring is generally robust, but cleavage of the C-N bonds could occur with reagents like cyanogen (B1215507) bromide (von Braun reaction).

Rearrangements: Skeletal rearrangements of the 1,4-oxazepane ring itself are not widely reported and would require significant energy input. More common are rearrangements of related unsaturated systems, such as the rhodium-catalyzed ring expansion of isoxazoles to form 1,3-oxazines, which proceeds through an N-O bond insertion mechanism. nih.gov While not a direct reaction of the saturated oxazepane, such studies provide insight into the potential pathways for manipulating heterocyclic systems. nih.gov

Formation of Salts and Coordination Complexes with Metal Ions

The presence of three heteroatoms (two nitrogen, one oxygen) with available lone pairs of electrons makes this compound an excellent ligand for forming both simple salts and more complex coordination compounds.

Salt Formation: The primary and tertiary amine groups are basic and will readily react with inorganic or organic acids to form ammonium (B1175870) salts. For example, treatment with hydrochloric acid (HCl) would produce the corresponding hydrochloride salt, enhancing the compound's solubility in aqueous media. The signal word "Danger" and hazard statement H314 (Causes severe skin burns and eye damage) associated with the compound are consistent with the corrosive nature of a strong amine base. americanelements.comsigmaaldrich.com

Coordination Complexes: The molecule can act as a multidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. It can function as a tridentate ligand (N,N',O), binding to a single metal center, or as a bridging ligand, linking multiple metal centers. The coordination mode is highly dependent on the metal ion's size, charge, and preferred coordination geometry. nih.gov Studies on similar multidentate amine ligands show versatile coordination with alkali metals (Li+, Na+) and other transition metals, forming stable complexes with geometries ranging from tetrahedral to trigonal prismatic. nih.gov The ability to form such complexes is crucial in areas like catalysis and the development of metal-based pharmaceuticals.

Heterocycle Functionalization and Diversification through C-H Activation and Cross-Coupling

Modern synthetic methods offer pathways to directly functionalize the 1,4-oxazepane ring, moving beyond the reactivity of the appended ethylamine (B1201723) chain. C-H activation and cross-coupling reactions are powerful tools for this diversification.

While specific C-H activation studies on this compound are not prevalent, the principles have been demonstrated on related scaffolds. For instance, tandem C-N coupling and C-H carbonylation reactions have been developed for the synthesis of benzo-1,4-oxazepine derivatives, showcasing the utility of copper-catalyzed C-H functionalization in building this heterocyclic core. nih.govnih.gov

Such strategies could be adapted to functionalize the C-H bonds of the pre-formed oxazepane ring, particularly at positions alpha to the ring oxygen or nitrogen, to introduce new substituents. Furthermore, should a halogenated version of the oxazepane building block be used, it could readily participate in standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new C-C, C-N, or C-O bonds, dramatically increasing the molecular diversity achievable from this scaffold. Chemical suppliers like Enamine explicitly offer building blocks for such advanced synthetic applications, including C-H activation and cross-coupling. enamine.net

Role as a Synthetic Precursor and Building Block for More Complex Organic Molecules

This compound is recognized as a valuable building block in medicinal and synthetic chemistry. americanelements.comenamine.netenamine.net Its bifunctional nature—a reactive primary amine for derivatization and a stable heterocyclic core—makes it an ideal starting point for constructing larger, more complex molecules.

The 1,4-oxazepane motif is a key structural component in various biologically active compounds. Patents describe 1,4-oxazepane derivatives as potential monoamine reuptake inhibitors for treating conditions like depression, highlighting the pharmaceutical relevance of this scaffold. google.com The synthesis of complex derivatives, such as 2-(1,4-Oxazepan-4-yl)-2-(thiophen-2-yl)ethan-1-amine, demonstrates its use as a precursor where the core structure is elaborated upon. bldpharm.com

The synthesis of 1,4-oxazepane-2,5-diones from amino acid precursors further underscores the importance of this seven-membered ring system, even though its construction can be challenging due to conformational and stability factors. researchgate.net The availability of this compound as a ready-made building block circumvents these synthetic challenges, allowing chemists to directly incorporate the oxazepane moiety into target molecules. researchgate.net

The table below lists derivatives and related compounds, illustrating the synthetic utility of the 1,4-oxazepane core.

| Compound Name | Context/Use | Reference |

| 1,4-Oxazepane derivatives | Monoamine reuptake inhibitors | google.com |

| 2-(1,4-Oxazepan-4-yl)-2-(thiophen-2-yl)ethan-1-amine | Synthetic derivative | bldpharm.com |

| Benzo-1,4-oxazepine derivatives | Synthesized via C-H carbonylation | nih.govnih.gov |

| 1,4-Oxazepane-2,5-diones | Synthesized from amino acid precursors | researchgate.net |

Exploration of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine in Non Clinical Academic Applications

Applications in Materials Science

The bifunctional nature of 2-(1,4-Oxazepan-4-yl)ethan-1-amine, possessing both a primary amine and a tertiary amine within a flexible cyclic ether framework, makes it a candidate for the synthesis of novel polymers and functional materials.

As a Monomer for Novel Polymers: The primary amine group can readily participate in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes to yield polyimines (Schiff bases). The incorporation of the 1,4-oxazepane (B1358080) moiety into the polymer backbone would introduce flexibility and potential for hydrogen bonding via the ether oxygen and the secondary amine within the ring, influencing the polymer's thermal and mechanical properties.

Components in Supramolecular Assemblies: The ability of the amine groups to form hydrogen bonds and the potential for the oxazepane ring to engage in host-guest interactions make this compound a potential building block for supramolecular structures. These ordered assemblies are of interest for their applications in areas such as drug delivery, sensing, and advanced materials.

While specific research on the use of this compound in these areas is not currently available, the fundamental reactivity of its functional groups provides a strong basis for its potential in creating new materials.

Use as a Ligand in Catalysis

The nitrogen atoms in this compound can act as electron-donating centers, making the molecule a potential ligand for coordinating with metal centers in catalysts.

Organocatalysis: The tertiary amine within the oxazepane ring could function as a basic site in organocatalytic reactions, activating substrates through deprotonation or hydrogen bonding interactions.

Asymmetric Catalysis: If the compound were resolved into its individual enantiomers, the resulting chiral diamine could serve as a ligand in asymmetric catalysis. Chiral diamines are crucial components of many successful catalysts for enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The specific stereochemistry of the oxazepane ring would create a defined chiral environment around a coordinated metal center, potentially inducing high levels of stereoselectivity in the catalyzed reaction.

The development of catalysts based on this scaffold would first require synthetic methods to introduce chirality and subsequent screening for catalytic activity in a range of transformations.

Development as a Chemical Probe for Elucidating Fundamental Reaction Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. The reactivity of the primary amine in this compound allows it to be potentially used to investigate reaction mechanisms. For example, it could be employed to trap reactive intermediates or to derivatize specific functional groups in a complex reaction mixture, allowing for their subsequent identification and quantification. The oxazepane ring could also influence the probe's solubility and distribution in a reaction medium.

Application as a Reference Standard in Advanced Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified compound used as a calibration standard for an analytical method. This compound, once thoroughly purified and characterized, could serve as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) nih.govnih.gov, gas chromatography (GC), and mass spectrometry (MS). Its distinct molecular weight and fragmentation pattern in MS would make it a useful marker for qualitative and quantitative analysis in complex matrices, provided a need for its detection and quantification arises in a specific research or industrial context.

Table of Chemical Properties

| Property | Value | Source |

| CAS Number | 878155-50-1 | americanelements.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₆N₂O | americanelements.comsigmaaldrich.com |

| Molecular Weight | 144.22 g/mol | americanelements.comsigmaaldrich.com |

| Appearance | Liquid | americanelements.comsigmaaldrich.com |

| Storage Temperature | 4 °C | americanelements.comsigmaaldrich.com |

Advanced Analytical Methodologies for Purity and Complex Mixture Analysis of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography remains the cornerstone of chemical separation science. For a polar, amine-containing compound like 2-(1,4-Oxazepan-4-yl)ethan-1-amine, several chromatographic modes are applicable, each offering distinct advantages for purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC (RP-HPLC) is a primary choice.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase, often a mixture of water or buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of the basic amine group can be controlled by adjusting the pH of the mobile phase. Using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) ensures the amine is in its protonated, more polar form, which can lead to better peak shape and resolution on C18 columns.

Detection is a critical aspect of HPLC analysis. As this compound lacks a significant chromophore, direct UV detection at low wavelengths (e.g., <220 nm) might be possible but often lacks sensitivity and selectivity. More advanced detection modes are therefore preferable:

Evaporative Light Scattering Detection (ELSD): This universal detector is independent of the analyte's optical properties and is suitable for non-volatile compounds, making it a good option for purity analysis where all components, chromophoric or not, must be detected.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a consistent response for non-volatile analytes, regardless of their chemical structure.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity and is discussed in more detail in the hyphenated techniques section.

A hypothetical HPLC method for the purity assessment of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | ELSD, CAD, or Mass Spectrometry (LC-MS) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and column bleed. Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance.

A suitable derivatization reaction involves converting the primary amine into a less polar, more volatile functional group. For instance, silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. Another approach, demonstrated for the related compound morpholine (B109124), involves reaction with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitroso derivative, which can then be analyzed by GC-MS. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-17). A Flame Ionization Detector (FID) can be used for quantification, offering good sensitivity for carbon-containing compounds.

Enantioselective Chromatography for Chiral Resolution

While this compound itself is not chiral, the principles of enantioselective chromatography would be critical if a chiral center were introduced into its structure, for instance, through substitution on the oxazepane ring or the ethylamine (B1201723) side chain. Chiral separation is crucial in pharmaceutical development, as enantiomers of a drug can have different pharmacological and toxicological properties.

Enantioselective HPLC is the most common method for chiral separations. nih.gov This is achieved using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For a compound containing a primary amine, crown ether-based CSPs are particularly effective. nih.gov These CSPs, such as those based on (S)- or (R)-18-crown-6-tetracarboxylic acid, create a chiral cavity that selectively interacts with the protonated primary amine group of one enantiomer more strongly than the other.

Alternatively, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and offer broad applicability for a range of chiral compounds. researchgate.netnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, within the chiral grooves of the polysaccharide structure. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal resolution. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Structural Confirmation in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): By coupling GC with a mass spectrometer, it is possible to obtain not only retention time data but also a mass spectrum for each separated component. This is invaluable for identifying unknown impurities and confirming the structure of the main compound, typically after derivatization as described previously. In electron ionization (EI) mode, the resulting fragmentation pattern serves as a chemical fingerprint. For amines, a characteristic fragmentation is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This typically results in a stable, nitrogen-containing cation. The specific fragmentation pattern of derivatized this compound would provide definitive structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low levels of compounds in complex matrices like biological fluids or environmental samples. semanticscholar.orgnih.govnih.gov An HPLC system separates the components of the mixture, which are then ionized (commonly via electrospray ionization, ESI) and introduced into a tandem mass spectrometer (e.g., a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target compound), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion unique to that precursor. This precursor-to-product ion transition is highly specific and allows for quantification with exceptional sensitivity and selectivity, even in the presence of co-eluting interferences.

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 145.2 (Calculated for C₇H₁₇N₂O⁺) |

| Collision Gas | Argon |

| MRM Transitions | Quantifier: 145.2 → [Product Ion 1] Qualifier: 145.2 → [Product Ion 2] |

| Instrumentation | Triple Quadrupole or Q-TOF Mass Spectrometer |

Note: Product ions would need to be determined experimentally.

Capillary Electrophoresis and Ion Mobility Spectrometry for Separation and Characterization

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org It is a high-efficiency technique that requires minimal sample and solvent consumption. In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their mass-to-charge ratio. For an amine like this compound, analysis in an acidic buffer would ensure it is positively charged and migrates toward the cathode. A significant challenge in CE is the potential interaction of basic analytes with the negatively charged capillary wall, which can be mitigated by using coated capillaries or adjusting buffer pH and composition. nih.gov For neutral impurities, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles as a pseudostationary phase, can be employed. nih.gov

Ion Mobility Spectrometry (IMS): Often coupled with mass spectrometry (IM-MS), IMS is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. wikipedia.orgnih.gov After ionization, ions are guided through a drift tube filled with a buffer gas. Under the influence of an electric field, compact ions travel faster than bulky ions of the same mass-to-charge ratio. This provides an additional dimension of separation, allowing for the resolution of isomers that may not be separable by MS alone. nih.govyoutube.com For the analysis of this compound and its potential isomers or impurities, IM-MS could provide valuable information on their collision cross-section (CCS), a parameter related to their size and shape, thereby enhancing analytical confidence. youtube.com

Concluding Remarks and Future Perspectives in the Academic Research of 2 1,4 Oxazepan 4 Yl Ethan 1 Amine

Synthesis of Novel Structural Analogues with Enhanced Chemical Properties

The future of research on 2-(1,4-oxazepan-4-yl)ethan-1-amine is intrinsically linked to the ability to generate a diverse library of structural analogues. The 1,4-oxazepane (B1358080) core is a privileged scaffold found in compounds with a range of biological activities, including anticonvulsant and antifungal properties. rsc.org The development of synthetic strategies to access novel analogues is a critical step toward exploring and enhancing the chemical properties of this class of molecules.

Future synthetic efforts could focus on several key areas:

Modification of the Oxazepane Ring: Introducing substituents on the carbon atoms of the oxazepane ring could significantly influence its conformation and, consequently, its chemical and physical properties. Strategies for synthesizing chiral 1,4-oxazepane-5-carboxylic acids have been developed, which could serve as a foundational method for creating stereochemically defined analogues. rsc.orgrsc.org

Varying the Linker and Amine Functionality: The ethylamine (B1201723) side chain can be modified by altering its length, introducing branching, or replacing the primary amine with secondary or tertiary amines, or other functional groups. Such modifications would directly impact the nucleophilicity, basicity, and steric profile of the molecule.

Innovative Cyclization Strategies: Research into new synthetic routes for the 1,4-oxazepane core itself is a promising avenue. Metal-free, base-promoted exo-mode cyclization of alkynyl alcohols has been shown to be an effective method for creating 1,4-oxazepine (B8637140) derivatives. acs.org Similarly, methods starting from N-propargylamines offer high atom economy and shorter synthetic pathways. rsc.org Adapting these modern cyclization techniques could lead to a new generation of this compound analogues. For instance, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of specific amino acid precursors, a method that could be adapted to produce a wider variety of core structures. nih.gov

By systematically exploring these synthetic modifications, researchers can create a library of compounds with tailored properties, paving the way for their application in diverse chemical contexts.

Integration with Automated Synthesis and Flow Chemistry Platforms

The exploration of novel chemical space requires not only innovative synthetic routes but also efficient production methods. Automated synthesis and flow chemistry are transformative technologies that can accelerate the discovery and optimization of chemical compounds. merckmillipore.comucla.edu

Automated Synthesis: Robotic platforms can perform a multitude of synthetic operations, enabling high-throughput experimentation (HTE) and the rapid generation of compound libraries. ucla.eduresearchgate.net An automated platform could be programmed to synthesize derivatives of this compound by systematically varying the starting materials and reagents. For example, a platform equipped for reductive amination could use a range of aldehydes or ketones to derivatize the primary amine, while modules for N-heterocycle formation could build diverse oxazepane cores. merckmillipore.comresearchgate.net Such automated systems reduce human error, increase reproducibility, and can generate large datasets for structure-property relationship studies. nih.gov Facilities equipped with robotic platforms and specialized software for reaction planning and data processing are becoming increasingly accessible for academic and industrial research. scripps.edu

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to scale up production rapidly and efficiently. researchgate.net A multi-step flow synthesis of this compound could be envisioned. For instance, a hypothetical integrated flow process might involve:

An initial reactor for the formation of a key intermediate.

A subsequent packed-bed reactor for a catalyzed cyclization step to form the oxazepane ring. thieme-connect.de

An in-line purification or extraction module to remove byproducts.

A final reactor for the functionalization or reduction to the target primary amine.

This approach would allow for the efficient, continuous production of the target molecule and its analogues, facilitating further research and development. thieme-connect.de

Advanced In Silico Prediction of Chemical Properties and Reactivity

As the library of this compound analogues grows, computational methods will become indispensable for predicting their properties and guiding synthetic efforts. In silico techniques like Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling can forecast a wide range of physicochemical and biological attributes from molecular structure alone. mdpi.com

These models correlate structural parameters, or "molecular descriptors," with observed properties. nih.gov For N-heterocyclic compounds, computational studies involving Density Functional Theory (DFT), molecular docking, and molecular dynamics are used to predict reactivity, binding energies, and pharmacokinetic profiles (ADME). scienceopen.comnih.govnih.gov Such predictions help prioritize which analogues to synthesize, saving time and resources. mdpi.com

While experimental data for this compound is scarce, predictive models can provide valuable estimates. Based on models trained on similar structures, a range of properties can be hypothesized. For example, the predicted properties for the related compound 2-(1,4-oxazepan-4-yl)ethan-1-ol (B2832875) provide a baseline for what might be expected for the amine analogue. uni.lu

| Property | Predicted Value | Method |

| Molecular Formula | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | - |

| XlogP | -0.6 | QSPR |

| Hydrogen Bond Donors | 1 | Rule-based |

| Hydrogen Bond Acceptors | 3 | Rule-based |

| Rotatable Bonds | 3 | Rule-based |

| Topological Polar Surface Area | 35.3 Ų | Fragment-based |

| pKa (strongest basic) | 9.5 ± 0.2 | Machine Learning |

| Boiling Point | 225 ± 15 °C | QSPR |

| Aqueous Solubility (logS) | 0.5 ± 0.3 | QSPR Model srce.hr |

This table presents hypothetical data for this compound based on established QSPR models and data for analogous compounds. Actual experimental values may vary.

Future work should focus on building and validating robust QSPR models specifically for this class of oxazepanes as experimental data becomes available. researchgate.net This iterative process of prediction, synthesis, and testing will accelerate the discovery of new derivatives with desired chemical characteristics.

Expanding the Scope of Non-Clinical Material and Catalytic Applications

The unique structural features of this compound and its derivatives suggest potential applications beyond traditional biological roles, particularly in materials science and catalysis.

Material Science: The 1,4-oxazepane scaffold has been successfully incorporated into polymers. N-acylated 1,4-oxazepan-7-ones, for example, can undergo ring-opening polymerization to create functional and degradable poly(amino esters). nih.gov The primary amine of this compound could serve as a reactive handle for grafting onto polymer backbones or as a key component in the synthesis of novel monomers. The resulting polymers could have applications as CO₂-responsive materials or in the development of new functional hydrogels. rsc.org Furthermore, the incorporation of heterocyclic moieties can lead to materials with novel electronic or optical properties, an area ripe for exploration. psu.edu

Catalysis: The nitrogen and oxygen atoms within the 1,4-oxazepane ring, along with the primary amine, can act as coordination sites for metal ions. This suggests that derivatives of this compound could function as ligands in transition metal catalysis. Chiral versions of these ligands could be employed in asymmetric synthesis. The compound itself, being a secondary-tertiary diamine, has the potential to act as an organocatalyst, for example, in promoting Michael additions or aldol (B89426) reactions. The development of catalysts is a cornerstone of green chemistry, and exploring the catalytic potential of this readily modifiable scaffold could lead to new, efficient, and selective chemical transformations.

常见问题

Q. What are the critical parameters for optimizing the synthesis of 2-(1,4-Oxazepan-4-yl)ethan-1-amine?

The synthesis of this compound requires precise control of reaction conditions to achieve high yields and selectivity. Key parameters include:

- Solvent selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often optimal for facilitating nucleophilic substitutions and reducing side reactions .

- Temperature : Reaction temperatures between 40–80°C are typical to balance reaction rate and selectivity .

- pH control : Alkaline conditions (pH 8–10) may enhance amine stability during coupling steps .

Methodological validation should include monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation.

Q. How can structural integrity and purity of this compound be confirmed?

- Spectroscopic analysis :

- NMR : H and C NMR are essential for confirming the oxazepane ring and ethanamine chain. For example, protons on the oxazepane nitrogen (δ 2.8–3.5 ppm) and methylene groups in the ethanamine moiety (δ 2.5–3.0 ppm) are diagnostic .

- IR spectroscopy : Stretching frequencies for N-H (3300–3500 cm) and C-O (1100–1250 cm) confirm functional groups .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass verification, critical for distinguishing isomers .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., benzodioxin and piperidine derivatives), this compound may interact with:

- Neuromodulatory receptors : Similar amines show affinity for serotonin (5-HT) or dopamine receptors due to their flexible amine side chains .

- Oxidative stress pathways : Benzodioxin derivatives modulate NADPH oxidase and inflammatory mediators like TNF-α, suggesting potential redox-related mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Contradictions often arise from differences in assay conditions or structural analogs. Strategies include:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing the oxazepane ring with piperidine) to identify critical pharmacophores .

- Lipophilicity adjustments : Introduce fluorine or methyl groups to alter membrane permeability and validate activity trends via logP measurements .

- Dose-response profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What experimental designs are recommended for studying metabolic stability?

- In vitro assays :

- Liver microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates .

- In silico modeling : Predict metabolic hotspots (e.g., amine oxidation sites) using software like Schrödinger’s ADMET Predictor .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in ring-closing steps .

- Catalytic asymmetric synthesis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) can yield enantiomerically pure products .

Characterization via chiral HPLC or circular dichroism (CD) is critical for confirming stereochemistry .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to control reaction endpoints .

- Design of experiments (DoE) : Optimize parameters like stirring rate, reagent stoichiometry, and temperature gradients using factorial designs .

- Purification protocols : Employ automated flash chromatography or recrystallization in ethanol/water mixtures to ensure ≥95% purity .

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and in vivo models?

Q. How can conflicting cytotoxicity data be reconciled?

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent toxicity .

- Apoptosis pathway profiling : Use caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements to differentiate mechanisms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。